SUVN-502 dimesylate monohydrate, also known as masupirdine, is a novel compound developed primarily for its potential therapeutic applications in treating cognitive disorders, particularly Alzheimer's disease. It functions as a selective antagonist of the serotonin 6 receptor, which has been implicated in various cognitive processes. The compound exhibits a high degree of receptor affinity and selectivity, making it a promising candidate for enhancing cognitive function in patients with Alzheimer's disease.
The synthesis of SUVN-502 involves several key steps, typically beginning with the formation of the indole core followed by the introduction of various functional groups to enhance its pharmacological properties. The specific synthetic route includes:
The synthesis utilizes various reagents and conditions optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of the final product .
The molecular formula of SUVN-502 dimesylate monohydrate is C₁₅H₁₈BrN₃O₄S₂. Its structure features:
The compound's three-dimensional structure allows for interactions with the serotonin 6 receptor, which is critical for its pharmacological activity. The binding affinity (Ki) for the human serotonin 6 receptor is reported to be approximately 2.04 nM, indicating high potency .
SUVN-502 undergoes various chemical reactions that are essential for its synthesis and potential modifications:
These reactions are typically carried out under controlled conditions to ensure high yields and minimize side products. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on preliminary studies .
SUVN-502 acts primarily as an antagonist at the serotonin 6 receptor, influencing neurotransmitter systems involved in cognition:
Behavioral studies in animal models demonstrate that administration of SUVN-502 leads to improved cognitive performance in tasks assessing memory and learning .
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
SUVN-502 is primarily investigated for its potential applications in treating cognitive deficits associated with Alzheimer's disease. Its ability to modulate neurotransmitter systems positions it as a candidate for combination therapies alongside existing treatments like donepezil and memantine, potentially enhancing their efficacy .
Additionally, ongoing research explores its effects on other cognitive disorders, making it a versatile compound in neuropharmacology.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5